[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol
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Overview
Description
[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C8H8ClFOS It is a derivative of phenylmethanol, where the phenyl ring is substituted with chloro, fluoro, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
Oxidation: 2-Chloro-3-fluoro-4-(methylsulfanyl)benzaldehyde or 2-chloro-3-fluoro-4-(methylsulfanyl)benzoic acid.
Reduction: 2-Chloro-3-fluoro-4-(methylsulfanyl)phenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The chloro, fluoro, and methylsulfanyl groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol: Similar structure but with different positions of the chloro and fluoro groups.
[2-Chloro-4-fluoro-3-(methylsulfanyl)phenyl]methanol: Another positional isomer with different substitution patterns.
Uniqueness
The unique combination of chloro, fluoro, and methylsulfanyl groups in [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2-chloro-3-fluoro-4-methylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFOS/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDFVULYZHISCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)CO)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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